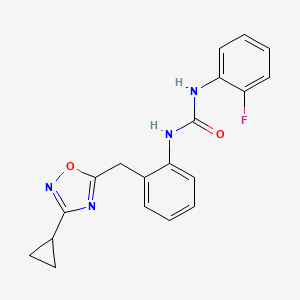

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a cyclopropyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.

Coupling reactions: The final step could involve coupling the oxadiazole derivative with a fluorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions could lead to the formation of amines or alcohols.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-(4-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea

- 1-(2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(4-fluorophenyl)urea

Uniqueness

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-fluorophenyl)urea is a synthetic compound that integrates a 1,2,4-oxadiazole moiety with diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups:

- Oxadiazole Ring : Known for its bioactivity.

- Cyclopropyl Group : Imparts specific steric and electronic properties.

- Fluorophenyl Group : Enhances lipophilicity and receptor binding.

The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization and subsequent coupling reactions to form the urea linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| U-937 | 1.17 | Apoptotic pathway activation |

These findings suggest that the compound may function as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary tests indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary, reflecting its potential as an antimicrobial agent:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These results indicate that the compound could be developed further as an antibacterial agent .

Mechanistic Insights

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Receptor Interaction : The oxadiazole moiety is known to interact selectively with various receptors, including muscarinic receptors, where it acts as a partial agonist .

- Caspase Activation : The induction of apoptosis in cancer cells is mediated through the activation of caspases, particularly caspase-3 and -7, leading to programmed cell death .

- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, causing arrest at specific phases which contributes to its anticancer efficacy .

Case Studies

In a recent study published in MDPI, derivatives of 1,2,4-oxadiazoles were evaluated for their anticancer properties against various cell lines. The study found that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity compared to their counterparts .

Another investigation into the antimicrobial efficacy revealed that structural modifications significantly influenced the MIC values against pathogenic strains, suggesting that further optimization could yield more potent derivatives .

Properties

IUPAC Name |

1-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHDAESXDKJMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.